Cas no 1806788-72-6 (Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate)

メチル2-アミノ-3-シアノ-6-(ジフルオロメチル)ピリジン-4-カルボキシラートは、高反応性を有するピリジン誘導体です。分子内にアミノ基、シアノ基、ジフルオロメチル基、エステル基という複数の官能基を備えており、医農薬中間体としての応用が期待されます。特に、ジフルオロメチル基の導入により脂溶性が向上し、生物学的利用能の改善が可能です。カルボキシル酸エステル部位はさらなる構造修飾の足場として利用でき、多様な誘導体合成への展開性に優れています。この化合物は結晶性が良好で取り扱いやすく、有機合成化学における貴重な構築ブロックとしての価値を有しています。

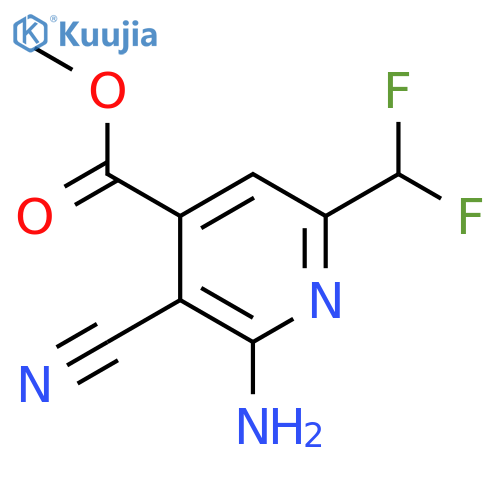

1806788-72-6 structure

商品名:Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate

CAS番号:1806788-72-6

MF:C9H7F2N3O2

メガワット:227.167588472366

CID:4928514

Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate

-

- インチ: 1S/C9H7F2N3O2/c1-16-9(15)4-2-6(7(10)11)14-8(13)5(4)3-12/h2,7H,1H3,(H2,13,14)

- InChIKey: UHAICKSEDXAKEK-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C(=O)OC)C(C#N)=C(N)N=1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 315

- トポロジー分子極性表面積: 89

- 疎水性パラメータ計算基準値(XlogP): 1.3

Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022005800-500mg |

Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate |

1806788-72-6 | 97% | 500mg |

$1,019.20 | 2022-03-31 | |

| Alichem | A022005800-1g |

Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate |

1806788-72-6 | 97% | 1g |

$1,646.40 | 2022-03-31 |

Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

1806788-72-6 (Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量